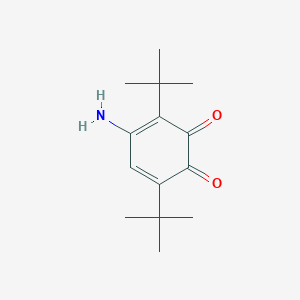![molecular formula C15H17F4NO4 B4573355 2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate CAS No. 5578-69-8](/img/structure/B4573355.png)
2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
Overview
Description
2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is a useful research compound. Its molecular formula is C15H17F4NO4 and its molecular weight is 351.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.10937067 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development
2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is studied in the synthesis of radioligands. In one study, it was used in the synthesis of [O-methyl-11C]fluvoxamine, a potential serotonin uptake site radioligand for positron emission tomography (PET) in the human brain (Matarrese et al., 1997).
Antimicrobial and Antioxidant Studies
Compounds related to 2,2,3,3-tetrafluoropropyl derivatives exhibit significant antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial and antifungal properties, and some derivatives also manifested profound antioxidant potential (Raghavendra et al., 2016).
Cancer Research
In cancer research, derivatives of 2,2,3,3-tetrafluoropropyl compounds have been investigated for their potential as anticancer drugs. For example, amino acetate functionalized Schiff base organotin(IV) complexes, including these derivatives, have been studied for their cytotoxicity against various human tumor cell lines, showing promising results (Basu Baul et al., 2009).
Photovoltaic Research
These compounds are also relevant in photovoltaic research. They have been used in the development of hole-transporting materials for perovskite-based solar cell devices, contributing to the improvement of power conversion efficiencies (Li et al., 2014).
Corrosion Inhibition
Derivatives of 2,2,3,3-tetrafluoropropyl have been applied in corrosion science. They serve as effective corrosion inhibitors, for instance, in protecting mild steel in hydrochloric acid medium, indicating their utility in industrial applications (Bentiss et al., 2009).
Drug Design
In drug design, these compounds have been explored for developing novel agents. For example, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives were synthesized as potential anticancer agents, showing moderate to high levels of antitumor activities (Fang et al., 2016).
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(2-methoxyanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c1-23-11-6-3-2-5-10(11)20-12(21)7-4-8-13(22)24-9-15(18,19)14(16)17/h2-3,5-6,14H,4,7-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXMEEWNFIOXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366773 | |
| Record name | 2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-69-8 | |
| Record name | 2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4573278.png)
![{[3-(3-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetonitrile](/img/structure/B4573283.png)
![N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide](/img/structure/B4573284.png)
![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4573290.png)
![2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B4573298.png)



![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4573320.png)
![ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate](/img/structure/B4573321.png)
![N-(3-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4573332.png)
![1-[3-(2-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(FURAN-2-CARBONYL)PIPERAZINE](/img/structure/B4573334.png)
![4-{2-[(3-methyl-2-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4573336.png)

